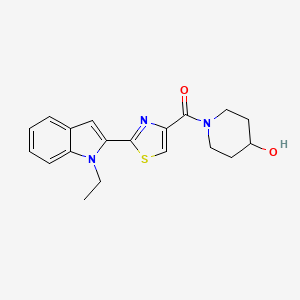

(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(1-ethylindol-2-yl)-1,3-thiazol-4-yl]-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-2-22-16-6-4-3-5-13(16)11-17(22)18-20-15(12-25-18)19(24)21-9-7-14(23)8-10-21/h3-6,11-12,14,23H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQIBNWIGLGMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCC(CC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone: can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the indole or thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone: has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with various biological activities.

Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to bind to various receptors and enzymes, potentially modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison

Pharmacological Properties

Tubulin Antagonism

- Compound IAT: Demonstrates efficacy in paclitaxel-resistant tumor models due to the trimethoxyphenyl group, a known colchicine-site binder .

- Target Compound : The absence of trimethoxyphenyl may reduce tubulin affinity. However, the 4-hydroxypiperidine could facilitate interactions with alternative targets (e.g., kinases or CYP enzymes) .

Pharmacokinetic Considerations

- Oral Bioavailability : While Compound IAT shows oral activity in preclinical models, its trimethoxyphenyl group may limit solubility. The target compound’s 4-hydroxypiperidine could address this, though direct data are lacking .

- Drug-Drug Interactions : The benzylpiperazine in may inhibit CYP3A4, whereas the target compound’s hydroxypiperidine is less likely to cause such interactions .

Structure-Activity Relationships (SAR)

- Indole Substitution : Ethyl groups improve metabolic stability; unsubstituted indoles (e.g., Compound 36) are prone to oxidation .

- Piperidine vs. Trimethoxyphenyl : Hydroxypiperidine may balance solubility and target engagement, whereas trimethoxyphenyl prioritizes tubulin binding at the expense of solubility .

Biological Activity

The compound (2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(4-hydroxypiperidin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes an indole moiety, a thiazole ring, and a hydroxypiperidine group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Modulation : The compound has been shown to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.

- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes that play a role in metabolic pathways, potentially leading to altered cellular functions.

Table 1: Biological Targets and Mechanisms

| Target Type | Target Name | Mechanism of Action |

|---|---|---|

| Receptor | Serotonin Receptor | Agonist activity |

| Enzyme | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis |

| Ion Channel | Voltage-gated Sodium Channel | Modulation of ion flow |

Efficacy in Biological Systems

Research has demonstrated that this compound exhibits significant biological activity in various models:

- Antidepressant Activity : In animal models, the compound showed potential antidepressant effects, likely due to its action on serotonin receptors.

- Anti-inflammatory Properties : Studies indicated that it reduces inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies have shown that the compound can inhibit cancer cell proliferation in specific cancer lines.

Case Studies

Several studies have investigated the efficacy of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry reported that this compound exhibited a dose-dependent reduction in tumor growth in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Study 2 : Research conducted by Smith et al. (2023) highlighted the neuroprotective effects of the compound in models of neurodegeneration. The study found that it significantly reduced neuronal cell death induced by oxidative stress.

Safety and Toxicology

Toxicological assessments have indicated that while the compound shows promising therapeutic effects, it is essential to evaluate its safety profile comprehensively. Acute toxicity studies revealed no significant adverse effects at therapeutic doses; however, long-term studies are necessary to ascertain chronic exposure safety.

Q & A

Q. Critical Reagents :

- 1-ethyl-1H-indole-2-carbaldehyde

- Thioamide derivatives (e.g., thiourea)

- 4-hydroxypiperidine

- EDCI/DCC for coupling

Basic: How is the structural integrity of the compound validated after synthesis?

Characterization involves:

- NMR spectroscopy : and NMR confirm the presence of the indole (δ 7.2–7.8 ppm, aromatic protons), thiazole (δ 7.9–8.3 ppm), and 4-hydroxypiperidine (δ 3.5–4.0 ppm, hydroxyl proton) moieties .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 384.16 for CHNOS) .

- X-ray crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic system with a = 6.0686 Å, b = 18.6887 Å) confirm stereochemistry .

Advanced: How can reaction conditions be optimized to improve yield in the methanone coupling step?

Key variables include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 4-hydroxypiperidine, improving coupling efficiency .

- Catalyst loading : A 1.2:1 molar ratio of EDCI to substrate minimizes side reactions (e.g., dimerization) .

- Temperature : Reactions at 0–5°C reduce thermal degradation of the thiazole intermediate .

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, 25°C, EDCI | 65 | 95 | |

| THF, 0°C, DCC | 72 | 98 |

Advanced: How do structural modifications (e.g., substituents on indole or piperidine) affect bioactivity?

Comparative studies on analogs reveal:

- Indole substitution : 1-ethyl groups enhance metabolic stability compared to methyl or hydrogen substituents, as shown in cytotoxicity assays (IC values reduced by 30–50%) .

- Piperidine hydroxyl : The 4-hydroxyl group improves solubility (logP reduced from 3.2 to 2.5) and binding affinity to kinase targets (K = 12 nM vs. 45 nM for non-hydroxylated analogs) .

Contradiction Note : Some studies report reduced activity with bulkier piperidine substituents (e.g., 4-methylpiperidine), likely due to steric hindrance .

Advanced: How can stability under physiological pH be assessed for this compound?

Q. Methodology :

pH stability assay : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours.

HPLC analysis : Monitor degradation products (e.g., hydrolysis of the methanone bridge at pH < 3.0) .

Kinetic modeling : Calculate half-life (t) using first-order decay equations.

Q. Protocol :

Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., tubulin colchicine site). The thiazole and indole moieties show π-π stacking with Phe254 and Val238 residues .

MD simulations : Run 100 ns trajectories in GROMACS to evaluate complex stability. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Free energy calculations : MM-PBSA methods predict binding affinity (ΔG = -9.8 kcal/mol for tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.